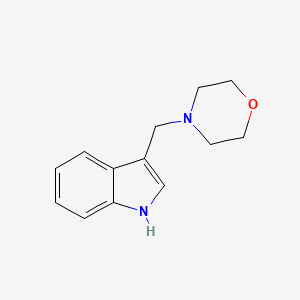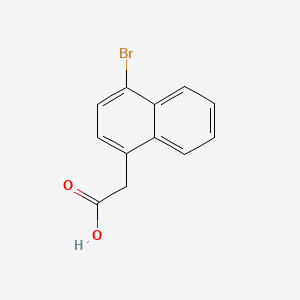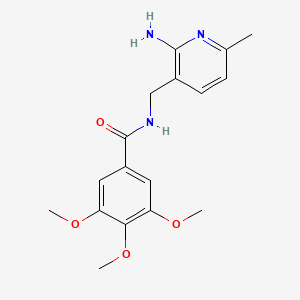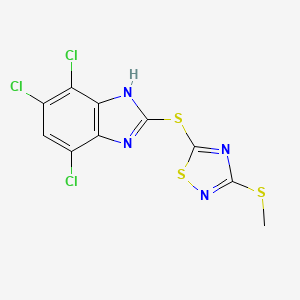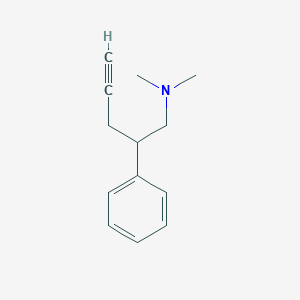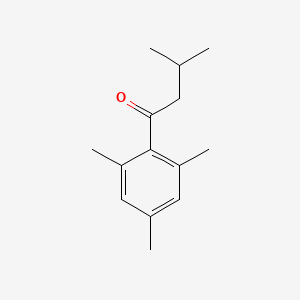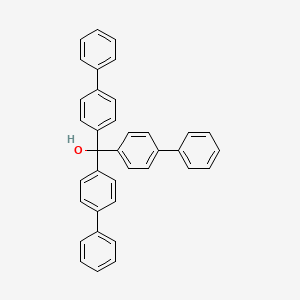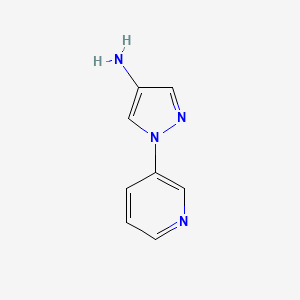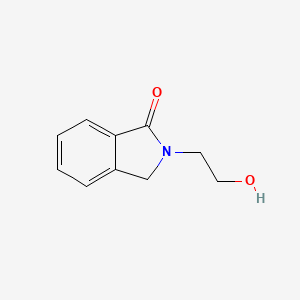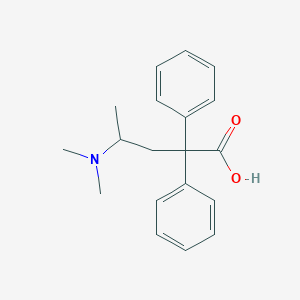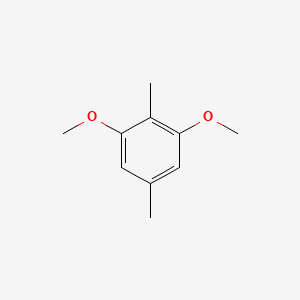
1,3-Dimethoxy-2,5-dimethylbenzene
説明
1,3-Dimethoxy-2,5-dimethylbenzene, also known as 1,3-DMDB or DMDB, is a cyclic aromatic hydrocarbon with a molecular formula of C9H12O2. It is a colorless liquid with a strong, sweet odor and a boiling point of 188-190°C. DMDB is a common intermediate in the synthesis of other aromatic compounds and is used in a variety of scientific applications.
科学的研究の応用
Synthesis and Chemical Properties
Bromination and Conversion into Sulfur-functionalised Benzoquinones : The bromination of 1,4-dimethoxy-2,3-dimethylbenzene, closely related to 1,3-dimethoxy-2,5-dimethylbenzene, has been studied under various conditions, resulting in several bromination products. One significant outcome is the creation of sulfur-containing quinone derivatives (Aitken et al., 2016).
Structural Analysis and Crystallography : Research on 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene has provided insights into its molecular structure, including orientations of methoxy groups and bond angles, which are crucial for understanding its chemical behavior (Wiedenfeld et al., 2004).
Reactivity in Nucleophilic Substitution : The reactivity of compounds like 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene, which can be derived from compounds similar to 1,3-dimethoxy-2,5-dimethylbenzene, has been explored. This research is significant for understanding the mechanisms of nucleophilic substitution in xylene derivatives (Alonso et al., 1990).
Decomposition Studies : The decomposition pathways of radical cations derived from 1,4-dimethoxybenzene and 1,4-dimethoxy-2,5-dimethylbenzene have been studied, revealing important insights into their chemical stability and reactivity (Nishinaga et al., 1974).
Electrochemical Functionalization : The anodic oxidation of derivatives, such as 1,3-diisopropylbenzene, leading to dimethoxy-functionalized products, demonstrates the potential for electrochemical modification of similar compounds (Bohn et al., 2010).
Theoretical Studies on Derivatives : Quantum-chemical calculations on derivatives of trans-stilbene, including those substituted by methoxy side groups, provide theoretical insights into the torsion potentials and molecular behavior of similar compounds (Lhost & Brédas, 1992).
Biological and Environmental Applications
Microbial Mineralization : Research on the microbial mineralization of aromatic hydrocarbons like 1,3-dimethylbenzene (m-xylene) under anoxic conditions reveals the potential biodegradation pathways that could also apply to similar compounds (Zeyer et al., 1986).
Bacterial Degradation : Studies on bacteria capable of degrading 1,2-dimethylbenzene, with insights into the enzymes and metabolic pathways involved, are relevant for understanding how similar compounds might be biologically processed (Schraa et al., 2004).
特性
IUPAC Name |
1,3-dimethoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(11-3)8(2)10(6-7)12-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUXLBFXMAOOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335368 | |
| Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2,5-dimethylbenzene | |
CAS RN |
21390-25-0 | |
| Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




